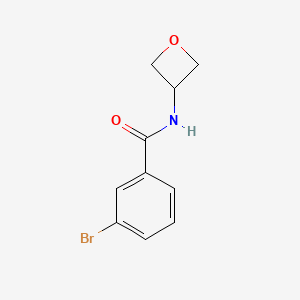

3-bromo-N-(oxetan-3-yl)benzamide

Description

3-Bromo-N-(oxetan-3-yl)benzamide is a benzamide derivative characterized by a bromine substituent at the meta position of the benzene ring and an oxetane-3-ylamine group attached via an amide linkage. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as kinases and receptors. The oxetane ring, a four-membered oxygen-containing heterocycle, enhances metabolic stability and solubility compared to larger cyclic ethers, making it a valuable scaffold in drug design .

Synthetically, this compound is typically prepared via coupling reactions between 3-bromobenzoyl chloride and oxetan-3-amine under basic conditions, as exemplified in the synthesis of analogous compounds in and . Its applications span anticancer agents, kinase inhibitors, and intermediates for further functionalization .

Properties

IUPAC Name |

3-bromo-N-(oxetan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)10(13)12-9-5-14-6-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWULLGFSOJAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(oxetan-3-yl)benzamide typically involves the following steps:

Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the third position of the benzene ring.

Formation of Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors. One common method is the intramolecular cyclization of a hydroxyalkyl amine derivative.

Coupling Reaction: The final step involves coupling the brominated benzamide with the oxetane derivative under suitable conditions, often using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to remove the bromine atom.

Cyclization and Ring-Opening: The oxetane ring can participate in cyclization reactions or undergo ring-opening under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Oxetane derivatives with additional functional groups.

Reduction: Dehalogenated benzamides.

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development

3-Bromo-N-(oxetan-3-yl)benzamide serves as a potential pharmacophore in drug design. Its unique structure allows it to interact with specific molecular targets such as enzymes and receptors, which can lead to therapeutic effects. The bromine atom enhances the compound's reactivity and selectivity towards biological targets, making it a candidate for developing anti-inflammatory and anti-cancer agents.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of benzamide compounds exhibit anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit key inflammatory pathways, suggesting that this compound may also possess this activity, warranting further investigation in clinical settings .

Biochemical Assays

In biological research, this compound is used in biochemical assays to investigate enzyme activity and protein interactions. Its role as a small molecule probe allows researchers to explore cellular processes and signaling pathways, providing insights into disease mechanisms.

Example Application: Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding the inhibition of specific enzymes related to cancer progression. By assessing the interaction between the compound and target enzymes, researchers can identify potential therapeutic strategies .

Industrial Applications

Synthesis Intermediate

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its versatility as a building block facilitates the development of various chemical products.

| Application Area | Examples |

|---|---|

| Pharmaceuticals | Anti-cancer agents |

| Agrochemicals | Pesticides |

Mechanism of Action

The mechanism of action of 3-bromo-N-(oxetan-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, enhancing its stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

Oxetane Advantage : The oxetane group in this compound provides fewer rotatable bonds (4 vs. 5–6 in analogs) and moderate polarity, balancing solubility and membrane permeability .

Bromine Positioning : The meta-bromo substituent enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, as seen in and .

Pharmacological Flexibility : Unlike ZINC33268577, which targets VEGFR-2 with a pyridopyrimidinyl group, the oxetane derivative’s compact structure favors interactions with diverse kinase domains .

Kinase Inhibition

- ZINC33268577 : Exhibits VEGFR-2 inhibition (IC₅₀ = 12 nM) but lower selectivity than tivozanib, likely due to its bulkier substituents .

- 3-Bromo-4-methoxy-N-benzoxazolylbenzamide : Demonstrates pro-apoptotic activity in cancer cells (EC₅₀ = 1.8 μM) via caspase-3 activation, attributed to the benzoxazole moiety’s planar geometry .

Metabolic Stability

The oxetane ring in this compound reduces oxidative metabolism compared to morpholine or piperidine-containing analogs (e.g., 3l in ), as evidenced by higher microsomal stability in preclinical models .

Biological Activity

3-Bromo-N-(oxetan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and applications in various fields.

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with oxetan-3-amine. The reaction conditions often include solvents like dichloromethane and bases such as triethylamine to facilitate the acylation process. The resulting compound features a bromine atom and an oxetane ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, while the oxetane ring may influence binding affinity and selectivity. These interactions can modulate various signaling pathways, leading to therapeutic effects.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxetane or benzamide moieties can significantly impact the compound's potency and selectivity. For instance, studies have shown that substituting different halogens or functional groups can enhance inhibitory activity against specific targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

| Modification | Effect on Activity |

|---|---|

| Bromine to Fluorine | Increased potency against NAAA |

| Oxetane ring substitution | Altered binding dynamics and selectivity |

| Benzamide chain length change | Variability in pharmacokinetics |

Case Studies and Research Findings

- Inhibition of NAAA : A study demonstrated that this compound exhibited significant inhibition of NAAA, a key enzyme involved in lipid signaling pathways. The IC50 value was determined through in vitro assays, indicating a competitive inhibition mechanism .

- Anti-inflammatory Effects : In vivo experiments showed that the compound reduced inflammation markers in activated leukocytes, suggesting potential applications in treating inflammatory diseases .

- Pharmacological Profiling : Further pharmacological studies revealed that derivatives of this compound could serve as effective probes for studying protein-ligand interactions, enhancing our understanding of cellular mechanisms .

Applications

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry : It serves as a lead compound for developing new anti-inflammatory drugs.

- Biochemical Research : Utilized as a probe in enzyme inhibition studies and protein interaction assays.

- Agrochemicals : Potential use in developing agrochemical agents due to its structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.